molecular formula C7H9Cl2NO B2723175 O-(2-Chlorobenzyl)hydroxylamine hydrochloride CAS No. 5555-48-6

O-(2-Chlorobenzyl)hydroxylamine hydrochloride

Cat. No. B2723175
CAS RN: 5555-48-6
M. Wt: 194.06
InChI Key: GZKKABCYIDGALV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

O-(2-Chlorobenzyl)hydroxylamine hydrochloride, with the CAS number 5555-48-6, is used as an intermediate in the production of pharmaceuticals, pesticides, and antibacterial agents . It has a molecular formula of C7H9Cl2NO and a molar mass of 194.06 .


Molecular Structure Analysis

The molecular structure of O-(2-Chlorobenzyl)hydroxylamine hydrochloride consists of a benzene ring substituted with a chloro group and a hydroxylamine group attached to a methyl group .


Physical And Chemical Properties Analysis

O-(2-Chlorobenzyl)hydroxylamine hydrochloride is a solid at room temperature . It has a melting point of 145-148°C .

Scientific Research Applications

Photosystem II-Mediated Oxidation Inhibition

Research by Radmer and Ollinger (1982) found that hydroxylamine, including derivatives like O-(2-Chlorobenzyl)hydroxylamine hydrochloride, can act as competitive inhibitors of photosystem II-mediated water oxidation in chloroplasts. This has implications for understanding the detailed mechanisms of photosynthesis and potentially for developing photosynthesis-inhibiting agents (Radmer & Ollinger, 1982).

Synthesis of Aza-Aromatic Hydroxylamine-O-Sulfonates

Sączewski et al. (2011) utilized hydroxylamine-O-sulfonic acid (HOSA), related to O-(2-Chlorobenzyl)hydroxylamine hydrochloride, for nucleophilic amination of chloropyrimidines and chloroquinolines. This research contributes to the field of organic synthesis, particularly in creating heteroaromatic compounds with potential pharmaceutical applications (Sączewski et al., 2011).

Enhancing Pollutant Degradation

Li et al. (2021) studied the role of hydroxylamine hydrochloride, a compound similar to O-(2-Chlorobenzyl)hydroxylamine hydrochloride, in enhancing the degradation of pollutants. Their research indicates its effectiveness in accelerating pollutant degradation in Fenton and Fenton-like systems, essential for environmental remediation techniques (Li et al., 2021).

Ultrasound Irradiation in Organic Synthesis

Li et al. (2006) demonstrated the use of hydroxylamine hydrochloride for the synthesis of oximes under ultrasound irradiation, suggesting potential applications for O-(2-Chlorobenzyl)hydroxylamine hydrochloride in similar processes. This method offers advantages like milder conditions and shorter reaction times (Li et al., 2006).

Application in Determining Carbonyl-Containing Compounds

Cancilla and Que Hee (1992) reviewed the use of O-(2,3,4,5,6-pentafluorophenyl)methylhydroxylamine hydrochloride for determining carbonyl-containing compounds. This application is crucial for analytical chemistry, particularly in identifying various aldehydes, ketones, and acids in different matrices (Cancilla & Que Hee, 1992).

Synthesis of Isoxazoles and Other Compounds

Kurihara et al. (1976) researched the reaction of hydroxylamine hydrochloride with various compounds, leading to the synthesis of isoxazoles and other derivatives. This study contributes to the field of heterocyclic chemistry, offering pathways for creating novel organic compounds (Kurihara et al., 1976).

Safety And Hazards

This compound is classified as dangerous, with hazard statements indicating that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray and using it only outdoors or in a well-ventilated area .

properties

IUPAC Name

O-[(2-chlorophenyl)methyl]hydroxylamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO.ClH/c8-7-4-2-1-3-6(7)5-10-9;/h1-4H,5,9H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZKKABCYIDGALV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CON)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

O-(2-Chlorobenzyl)hydroxylamine hydrochloride

Citations

For This Compound
4
Citations
WP Malachowski, M Winters, JB DuHadaway… - European journal of …, 2016 - Elsevier
Indoleamine 2,3-dioxygenase-1 (IDO1) is a promising therapeutic target for the treatment of cancer, chronic viral infections, and other diseases characterized by pathological immune …
Number of citations: 37 www.sciencedirect.com
J Liu, K Zhang, X Mai, J Wei, Y Liao… - Medicinal …, 2016 - ingentaconnect.com
A series of 3-benzyloxyhydantoin derivatives were designed and synthesized by introducing hydroxyurea pharmacophore into hydantoin rigid scaffold. The cytotoxic activities of the …
Number of citations: 8 www.ingentaconnect.com
M Scortichini, RM Idris, S Moschütz… - Journal of Medicinal …, 2022 - ACS Publications
We recently reported N 4 -substituted 3-methylcytidine-5′-α,β-methylenediphosphates as CD73 inhibitors, potentially useful in cancer immunotherapy. We now expand the structure–…
Number of citations: 5 pubs.acs.org
S Emami, A Foroumadi - Arabian Journal of Chemistry, 2017 - Elsevier
In this study, we described a simple one-pot preparation of O-(halo-substituted benzyl) hydroxylamine derivatives by O-benzylation of N-hydroxyurethane, followed by basic N-…
Number of citations: 6 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.